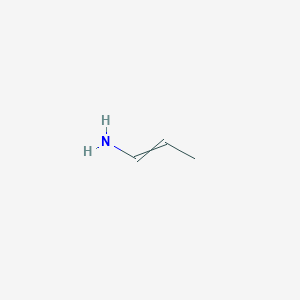

Prop-1-en-1-amine

Descripción

Structural Isomerism and Precise Nomenclature of Unsaturated Amines

The molecular formula C₃H₇N gives rise to several structural isomers, which are compounds with the same molecular formula but different structural arrangements of atoms. vedantu.comchemguide.co.uk These isomers can be broadly categorized into saturated and unsaturated amines. Prop-1-en-1-amine is an unsaturated amine, containing a carbon-carbon double bond.

Differentiation from Prop-2-en-1-amine (Allylamine)

A key structural isomer of this compound is prop-2-en-1-amine, commonly known as allylamine (B125299). wikipedia.orgmolport.comvedantu.com The primary distinction between these two isomers lies in the position of the double bond relative to the amine group. In this compound, the amine group is directly attached to one of the carbons of the double bond, classifying it as an enamine. numberanalytics.comnumberanalytics.com In contrast, allylamine has the amine group attached to a carbon that is adjacent to the double bond. wikipedia.org This seemingly small difference in structure leads to significant differences in their chemical reactivity and stability.

| Feature | This compound | Prop-2-en-1-amine (Allylamine) |

| Structure | CH₃-CH=CH-NH₂ | CH₂=CH-CH₂-NH₂ |

| Classification | Enamine | Allylic Amine |

| Key Characteristic | Amine group on the double bond | Amine group adjacent to the double bond |

| IUPAC Name | This compound | Prop-2-en-1-amine |

This table provides a comparative overview of the structural features of this compound and its isomer, allylamine.

Consideration of E/Z Stereoisomerism in this compound Structures

Due to the presence of a carbon-carbon double bond, this compound can exist as geometric isomers, specifically E/Z isomers. pressbooks.pubstudymind.co.uk This type of isomerism arises from the restricted rotation around the double bond. The designation of E (entgegen, German for opposite) or Z (zusammen, German for together) is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bond carbons. libretexts.org For this compound, the substituents on one carbon of the double bond are a methyl group and a hydrogen atom, while on the other carbon, they are an amino group and a hydrogen atom. The relative orientation of the higher-priority groups (methyl and amino) determines whether the isomer is E or Z.

Contextualization within Enamine Chemistry and its Fundamental Significance

This compound is a quintessential example of an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. numberanalytics.comnumberanalytics.com Enamines are crucial intermediates in organic synthesis, primarily due to the nucleophilic character of the carbon atom beta to the nitrogen. organicchemistrytutor.com This nucleophilicity arises from the delocalization of the nitrogen's lone pair of electrons into the double bond.

A fundamental concept in enamine chemistry is the imine-enamine tautomerism. pbworks.comresearchgate.net Imines, which contain a carbon-nitrogen double bond, can exist in equilibrium with their enamine tautomers. numberanalytics.compbworks.com In the case of this compound, it is the enamine tautomer of propanimine. The position of this equilibrium is influenced by various factors, including the structure of the molecule and the solvent. researchgate.net Generally, the imine form is more stable and favored. pbworks.com

The formation of enamines typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine, catalyzed by an acid. numberanalytics.comnumberanalytics.com This reaction proceeds through a hemiaminal intermediate, which then eliminates a water molecule to form the enamine. numberanalytics.com

Overview of Current and Emerging Research Trajectories for Vinylic Amines

Research in the field of vinylic amines, the broader class to which this compound belongs, is continually evolving. Current trends focus on leveraging their unique reactivity for the synthesis of complex molecules and materials.

One area of interest is the use of vinylic amines in polymerization reactions to create functional polymers. evitachem.com For instance, poly(vinyl amine) and its derivatives are being explored for applications in drug delivery and the development of smart hydrogels that respond to stimuli like pH. researchgate.net

Furthermore, the reactivity of the enamine functionality is being exploited in novel catalytic transformations. The ability of enamines to act as nucleophiles makes them valuable in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. organicchemistrytutor.com Research is also directed towards the development of more efficient and sustainable methods for the synthesis of substituted enamines and their use in multicomponent reactions. acs.org

Another research avenue involves the study of the bio-oxidation of vinylic anilines, which are aromatic vinylic amines. mdpi.com These studies aim to understand how enzymes can catalyze the transformation of these compounds into potentially valuable heterocyclic structures. mdpi.com The development of specialty amines for use in pharmaceuticals and agrochemicals remains a significant driver of research in this area. credenceresearch.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

43691-07-2 |

|---|---|

Fórmula molecular |

C3H7N |

Peso molecular |

57.09 g/mol |

Nombre IUPAC |

prop-1-en-1-amine |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h2-3H,4H2,1H3 |

Clave InChI |

AMLFJZRZIOZGPW-UHFFFAOYSA-N |

SMILES canónico |

CC=CN |

Origen del producto |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity and Derivatization via the Amino Moiety

The nitrogen atom in prop-1-en-1-amine, with its lone pair of electrons, is a key determinant of the molecule's nucleophilic character. masterorganicchemistry.com This lone pair is in conjugation with the π-system of the double bond, which enhances the nucleophilicity of the β-carbon atom. youtube.com This electronic arrangement makes enamines, including this compound, effective nucleophiles in various reactions. makingmolecules.comwikipedia.org

Enamines, such as this compound, readily participate in nucleophilic addition reactions with a range of electrophiles. evitachem.com The mechanism typically involves the attack of the electron-rich β-carbon of the enamine on an electrophilic center. masterorganicchemistry.commakingmolecules.com This is facilitated by the delocalization of the nitrogen's lone pair, which pushes electron density onto the β-carbon. youtube.commakingmolecules.com

The reaction of an enamine with an electrophile results in the formation of an iminium ion intermediate. libretexts.orgpressbooks.pub This intermediate is then typically hydrolyzed by the addition of aqueous acid to yield a carbonyl compound, effectively reversing the enamine formation process. libretexts.orglibretexts.org

The general steps for nucleophilic addition involving an enamine can be summarized as:

Nucleophilic attack: The β-carbon of the enamine attacks the electrophile. makingmolecules.comlibretexts.org

Iminium ion formation: A positively charged iminium ion is formed. libretexts.orgpressbooks.pub

Hydrolysis: The iminium ion is hydrolyzed to regenerate a carbonyl group and the secondary amine. masterorganicchemistry.comlibretexts.org

This reactivity allows for the α-functionalization of the original carbonyl compound from which the enamine was derived.

A significant application of the nucleophilic character of enamines is their alkylation. evitachem.com Enamines undergo SN2 reactions with reactive alkyl halides. libretexts.orglibretexts.org The Stork enamine alkylation is a well-established method that involves the reaction of an enamine with an alkyl halide to form an alkylated iminium salt, which is subsequently hydrolyzed to produce an alkylated ketone or aldehyde. wikipedia.org

The mechanism for enamine alkylation proceeds as follows:

Enamine formation: An aldehyde or ketone reacts with a secondary amine to form the enamine. libretexts.orglibretexts.org

SN2 Alkylation: The nucleophilic enamine attacks the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This results in an iminium salt. libretexts.orglibretexts.org

Hydrolysis: The iminium salt is treated with aqueous acid to hydrolyze it back to the corresponding alkylated carbonyl compound. libretexts.orglibretexts.org

This method provides a powerful tool for the selective monoalkylation of aldehydes and ketones at the α-position. wikipedia.org The reactivity of the alkyl halide is a crucial factor, with activated halides like benzylic, allylic, and α-carbonyl halides being particularly effective. wikipedia.org

| Reagent | Product Type | Reaction Conditions | Reference |

| Alkyl Halide | Alkylated Carbonyl | SN2, followed by hydrolysis | libretexts.org, wikipedia.org |

| Acyl Halide | 1,3-Dicarbonyl | Acylation, followed by hydrolysis | wikipedia.org |

| α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl | Michael Addition, followed by hydrolysis | wikipedia.org |

Reactivity Governing the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is also a site of significant reactivity, participating in polymerization, cycloaddition, and addition reactions.

This compound and other simple enamines can serve as monomers in polymerization reactions to form polyamines. evitachem.comacs.org The ability to directly polymerize "vinylamine" equivalents is of interest for creating poly(vinylamine) analogues without resorting to protection-deprotection strategies. acs.org

Research has demonstrated that simple primary and secondary enamines, which are typically unstable, can be synthesized and isolated using catalytic isomerization of allylic amine substrates. acs.org These meta-stable enamines can then undergo copolymerization. For instance, an enamine has been successfully copolymerized with acrylonitrile (B1666552) under free-radical conditions to yield a one-to-one alternating copolymer. acs.orgacs.org This represents a significant step in incorporating unprotected vinylamine (B613835) directly into a polymer structure. acs.org The synthesis of polyamines can also be achieved through methods like the hydroaminomethylation of alkenes with urea, which allows for the creation of dendrons and dendrimer cores. psu.edu

Enamine-based organic electron donors have also been shown to initiate both free-radical and anionic polymerization, highlighting their versatility in polymer synthesis. nih.gov

Enamines are known to participate in cycloaddition reactions, particularly [2+2] and [4+2] (Diels-Alder) cycloadditions. tandfonline.comasianpubs.org The outcome of these reactions can be influenced by factors such as the structure of the enamine, the nature of the other reactant, and the polarity of the solvent. tandfonline.comasianpubs.org

In [2+2] cycloadditions with electron-deficient acetylenes, enamines derived from cyclic ketones can form cyclobutene (B1205218) derivatives. tandfonline.comasianpubs.org These initial adducts can sometimes isomerize to form ring-expanded products. tandfonline.com The mechanism often involves an initial nucleophilic attack of the enamine on the acetylene, leading to a dipolar intermediate. tandfonline.com The course of the reaction is sensitive to the solvent, with polar solvents sometimes favoring different reaction pathways. tandfonline.comasianpubs.org

Enamines also participate in inverse electron-demand Diels-Alder reactions with electron-deficient dienes, such as 1,2,3-triazines. nih.govacs.org Computational studies have shown that these reactions can proceed through either concerted or stepwise mechanisms, depending on substituents and solvent. nih.govacs.org For instance, the reaction of 1,2,3-triazine (B1214393) with an enamine can be concerted, but the introduction of electron-withdrawing groups on the triazine can switch the mechanism to a stepwise pathway involving a zwitterionic intermediate. nih.govacs.org Hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) can accelerate these reactions by stabilizing the transition states and intermediates. acs.org

| Reaction Type | Reactants | Key Features | Reference |

| [2+2] Cycloaddition | Enamine + Electron-deficient acetylene | Formation of cyclobutene derivatives; solvent polarity can influence the reaction path. | tandfonline.com, asianpubs.org |

| [4+2] Diels-Alder | Enamine + Electron-deficient diene | Can be concerted or stepwise; mechanism influenced by substituents and solvent. | nih.gov, acs.org |

| Hetero-Diels-Alder | Enamine (in situ) + N-sulfonyl-1-azadiene | Diastereoselective formation of chiral polycyclic compounds. | rsc.org |

The double bond of unsaturated amines, including enamines, can undergo hydrosilylation and hydroboration, which are important methods for introducing silicon and boron moieties, respectively. frontiersin.org These reactions often exhibit high chemo- and regioselectivity under mild conditions. frontiersin.org

Hydrosilylation of enamines can be catalyzed by various transition metals, such as platinum complexes. nih.govresearchgate.net The reaction can lead to β-aminosilanes. nih.gov Mechanistic studies suggest that the process can occur via a non-classical outer-sphere mechanism, where the enamine performs a nucleophilic addition to the silicon atom of a platinum σ-SiH complex. nih.gov This is in contrast to the more common Chalk-Harrod mechanism. nih.gov The steric properties of the ligands on the catalyst can influence the selectivity between hydrosilylation and a competing silylative dehydrocoupling reaction. nih.gov

Hydroboration of unsaturated amines is a regioselective reaction where the boron atom typically attaches to the less substituted carbon of the double bond. willingdoncollege.ac.in The use of sterically hindered organoboranes can enhance this regioselectivity. willingdoncollege.ac.in The reaction proceeds through a syn-addition of the B-H bond across the double bond. willingdoncollege.ac.in For enamides, rhodium-catalyzed hydroboration can be used to synthesize α- and β-aminoboronic esters with high regio-, diastereo-, and enantioselectivity, providing access to valuable bioisosteres of amino acids. acs.org

Tautomerism and Isomerization Dynamics of Enamines and Imines

The interconversion between imines and their corresponding enamines, known as imine-enamine tautomerism, is a fundamental concept in organic chemistry. numberanalytics.com This equilibrium involves the migration of a proton and a shift of a double bond. numberanalytics.comyoutube.com Imines feature a carbon-nitrogen double bond (C=N), while enamines are characterized by an amino group attached to a carbon-carbon double bond. numberanalytics.com

In the context of the propene framework, this compound exists in equilibrium with its imine tautomer, propan-1-imine. This tautomerism is a dynamic process influenced by various factors. numberanalytics.comnih.gov The imine form is generally more stable and thus favored over the enamine form, though the enamine is crucial for many reactions. youtube.compbworks.com

The interconversion between the enamine and imine tautomers of this compound can be catalyzed by either an acid or a base. nih.govpbworks.com The general mechanism involves the following steps:

Acid-Catalyzed Mechanism:

Protonation of the nitrogen atom of the enamine by an acid to form an iminium ion intermediate. numberanalytics.compbworks.com

Deprotonation from the α-carbon to yield the imine. numberanalytics.com

Base-Catalyzed Mechanism:

Removal of a proton from the α-carbon of the imine by a base, forming a resonance-stabilized carbanion. nih.gov

Subsequent protonation of the nitrogen atom to give the enamine. nih.gov

A computational study on the decomposition of propylamine (B44156) isomers has shown the formation of this compound and H₂ through a concerted transition state. acs.org

The position of the tautomeric equilibrium between enamines and imines is significantly influenced by electronic and steric factors. numberanalytics.comacs.org

Electronic Effects:

Electron-donating groups (EDGs) attached to the nitrogen atom or the double bond stabilize the enamine form by increasing electron density. numberanalytics.com

Electron-withdrawing groups (EWGs) tend to favor the imine tautomer. numberanalytics.com

A study on the tautomeric equilibrium of palladium imidoyl complexes revealed that electronic effects from substituents on a phenyl ring markedly affect the equilibrium constant. acs.org Similarly, research on Schiff bases generated from salicylaldehydes has provided a framework for predicting the formation of either imines or enamines based on electronic effects. unex.es

Steric Effects:

Bulky substituents on the nitrogen atom or near the double bond can destabilize the imine form due to steric hindrance, shifting the equilibrium towards the enamine. numberanalytics.compbworks.com Conversely, steric repulsion can also hinder the interconversion between the two tautomers. numberanalytics.com

The interplay of these effects determines the relative stability and concentration of each tautomer at equilibrium. numberanalytics.comnumberanalytics.com

Interactive Table: Factors Influencing Enamine-Imine Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Favored Tautomer |

| Electronic Effects | Electron-donating groups | Enamine numberanalytics.com |

| Electron-withdrawing groups | Imine numberanalytics.com | |

| Steric Effects | Bulky substituents | Enamine numberanalytics.compbworks.com |

| Solvent | Polar solvents | Can stabilize the more polar tautomer (often the enamine) numberanalytics.com |

| Non-polar solvents | Favor the less polar tautomer (often the imine) numberanalytics.com | |

| Temperature | Higher temperatures | Generally favor the more stable tautomer numberanalytics.com |

| pH | Acidic conditions | Imine (due to protonation of the imine nitrogen) numberanalytics.com |

| Basic conditions | Enamine (due to deprotonation of the enamine) numberanalytics.com |

Detailed Analysis of Enamine-Imine Tautomerism in the Propene Framework

Condensation Reactions Involving this compound as a Reagent

This compound, as an enamine, can participate in condensation reactions. evitachem.comontosight.ai These reactions often involve the formation of new carbon-carbon bonds. For instance, enamines can act as nucleophiles in reactions analogous to aldol (B89426) and Michael additions. numberanalytics.comnumberanalytics.com

In a study involving the reaction of 4-aminobenzoic acid with propanal, the formation of the corresponding imine, 4-(N-propylidene)aminobenzoic acid, was observed, which exists in equilibrium with its enamine tautomer in ethanol. researchgate.net Another example includes the preparation of Schiff bases by the condensation of an arylaldehyde with an aniline (B41778) derivative. nih.gov

Oxidation and Reduction Pathways of the Enamine Functional Group

The enamine functional group is susceptible to both oxidation and reduction. evitachem.comtaylorfrancis.com

Oxidation: Enamines are electron-rich compounds and can be readily oxidized. taylorfrancis.comacs.org The oxidation can lead to various products depending on the oxidizing agent and the substitution pattern of the enamine. researchgate.netrsc.org

Electrochemical Oxidation: The electrochemical oxidation of enamines is typically an irreversible process. rsc.org

Chemical Oxidation:

Oxidation with reagents like KMnO₄–NaIO₄ can yield N-formyl or N-acyl amino sugars from monosubstituted sugar enamines, and α-hydroxy amides from disubstituted ones. researchgate.netrsc.org

The 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+) can react with enamines to form intermediate cations that can be further transformed. researchgate.net

Studies have shown that the oxidation of enamines generated from primary amines can lead to α-amino enones. nih.gov

Reduction: The reduction of enamines typically yields the corresponding saturated amine. nih.gov Iminium salts, which are intermediates in enamine hydrolysis and formation, are readily reduced. taylorfrancis.commasterorganicchemistry.com

Catalytic Hydrogenation: This is a common method for reducing enamines.

Chemical Reduction:

Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid can reduce enamines. The mechanism is believed to involve the initial protonation of the enamine to form an iminium cation, which is then reduced. acs.org

Samarium(II) iodide (SmI₂) in the presence of water has been shown to reduce electron-rich enamines to amines through a proton-coupled electron transfer (PCET) pathway. nih.gov

Sodium cyanoborohydride (NaBH₃CN) is also an effective reducing agent for enamines. sigmaaldrich.com

Interactive Table: Common Reagents for Oxidation and Reduction of Enamines

| Reaction | Reagent | Product Type |

| Oxidation | KMnO₄–NaIO₄ | N-acyl amino sugars, α-hydroxy amides researchgate.netrsc.org |

| TEMPO+ | Intermediate cations, β-ketoalkoxyamines researchgate.net | |

| Electrochemical Oxidation | Various oxidation products (irreversible) rsc.org | |

| Reduction | H₂/Catalyst | Saturated amine |

| NaBH₄/Acid | Saturated amine acs.org | |

| SmI₂(H₂O)n | Saturated amine nih.gov | |

| NaBH₃CN | Saturated amine sigmaaldrich.com |

Advanced Theoretical and Computational Chemistry Studies

Electronic Structure and Chemical Bonding Characterization

The electronic structure of prop-1-en-1-amine, an enamine, is characterized by the conjugation between the nitrogen lone pair and the carbon-carbon double bond. This interaction dictates its chemical behavior and physical properties.

The electronic properties of this compound are largely defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated enamines, the HOMO is typically characterized by a significant contribution from the nitrogen lone pair, delocalized over the N-C=C system. The LUMO is generally a π*-antibonding orbital associated with the C=C double bond.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. In a related compound, (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine, density functional theory (DFT) calculations showed the HOMO to be localized on the pyrimidine (B1678525) ring and the LUMO on the enamine system, with a moderate energy gap of 3.45 eV, suggesting a balance of reactivity and stability. vulcanchem.com

The electron density distribution in this compound is polarized due to the electron-donating nature of the amino group. This results in an accumulation of electron density on the β-carbon of the vinyl group, a characteristic feature of enamines. ncert.nic.in This polarization makes the β-carbon susceptible to electrophilic attack. Theoretical studies on amine azide-based propellant molecules have shown that the electron density at the bond critical points (bcps) of C-N bonds can be quantified using quantum theory of atoms in molecules (QTAIM), revealing the nature and strength of these covalent bonds. researchgate.net For instance, the electron density ρbcp(r) for amine-attached C-N bonds in similar molecules is found to be around 1.824 e Å⁻³. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex results of a quantum chemical calculation into the intuitive language of Lewis structures, lone pairs, and bonding interactions. researchgate.netuni-muenchen.de It provides detailed information about electron delocalization, hyperconjugative interactions, and charge distribution within a molecule. researchgate.netajrconline.org

For this compound, NBO analysis would quantify the key electronic feature: the delocalization of the nitrogen lone pair (LP) into the π-antibonding orbital of the adjacent C=C bond (πC=C). This donor-acceptor interaction, denoted as LP(N) → π(C=C), is fundamental to the electronic structure of enamines. The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the conjugation strength. In related systems, such hyperconjugative interactions are crucial for stabilizing the molecule. mdpi.com

The analysis also provides natural population analysis (NPA) charges, which describe the charge distribution. In this compound, the nitrogen atom would carry a partial negative charge, while the hydrogen atoms of the NH2 group and the vinyl carbons would also exhibit specific charge distributions due to inductive and resonance effects.

Table 1: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=C) | High | π-conjugation, resonance |

| σ (C-H) | σ* (N-H) | Low | Hyperconjugation |

| σ (C-C) | σ* (C-N) | Low | Hyperconjugation |

Note: This table is illustrative, based on the principles of NBO analysis applied to the enamine functional group. Actual E(2) values would require specific quantum chemical calculations.

Conformational Analysis and Molecular Stability

The flexibility of this compound allows for the existence of several conformers, which can interconvert by rotation around single bonds. Computational studies are essential for determining the relative stabilities of these conformers and the energy barriers separating them.

Conformational analysis of this compound involves studying the rotation around the C-C and C-N single bonds. For the C-N bond, different orientations of the amino group relative to the vinyl group can be considered. For related molecules, computational methods like Møller-Plesset perturbation theory (MP2) and DFT have been used to investigate the structures and relative energies of various conformers. researchgate.netnih.gov

Studies on similar systems, such as fluorinated amides, show that the relative stability of conformers can be significant, with energy differences of several kcal/mol. rsc.org For example, the energy difference between trans and cis conformers of α-fluoroamides is estimated to be about 7.5–8.0 kcal/mol. rsc.org For this compound, the most stable conformers are expected to be those that minimize steric hindrance while maximizing electronic stabilization from conjugation. A rigid potential energy surface scan, calculated using DFT, can map the energy profile as a function of dihedral angles to identify energy minima (stable conformers) and transition states (interconversion barriers). researchgate.net

Table 2: Calculated Relative Energies for Conformers of a Related Boron-Amine Compound

| Conformer | Method | Relative Energy (kcal/mol) |

| Acyclic Conformer 1 | MP2/cc-pVTZ | 0.0 |

| Acyclic Conformer 2 | MP2/cc-pVTZ | +5.0 |

| Borocycle | MP2/cc-pVTZ | -30.0 |

Source: Adapted from computational studies on 3-imino-N-(oxoboryl)this compound. researchgate.netnih.gov This illustrates the large energy differences that can exist between different molecular arrangements.

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in determining the preferred conformation of a molecule. wikipedia.org In this compound, the potential for conventional intramolecular hydrogen bonding is limited. However, weak C-H···N interactions might exist in certain geometries.

More relevant comparisons can be drawn from studies on molecules with similar functionalities. For instance, in 1-amino-3-imino-prop-1-ene, a resonance-assisted hydrogen bond (RAHB) of the N-H···N type is a dominant feature, stabilizing a six-membered chelated ring. ias.ac.in The strength of this intramolecular hydrogen bond is influenced by substituent effects, which can be analyzed using DFT and QTAIM. ias.ac.in While this compound lacks the proton acceptor imine group for such a strong interaction, the principles of how electronic and steric factors influence weaker intramolecular forces remain applicable.

Reaction Pathway Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction mechanisms and kinetics.

The formation of this compound is a potential pathway in the decomposition of larger amines. A detailed computational study on the unimolecular decomposition of propylamine (B44156) (PA) identified a pathway leading to this compound and molecular hydrogen. acs.orgresearchgate.netacs.org

This specific reaction, designated as pathway G, proceeds from the cis-propylamine conformer through a single concerted transition state (TSG). acs.org In this transition state, hydrogens dissociate from the α and γ-carbons. acs.orgacs.org The activation energy for this pathway was calculated at various levels of theory, providing key kinetic parameters for the formation of this compound from its saturated analogue. The reaction is thermodynamically plausible, though kinetically less favorable than other decomposition routes of propylamine, such as the formation of propene and ammonia (B1221849). acs.org

Table 3: Calculated Kinetic Parameters for the Formation of this compound from cis-Propylamine

| Level of Theory | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |

| B3LYP/6-31G(d) | 499 | 105 | 73 |

| B3LYP/6-311++G(3df,3pd) | 481 | 100 | 70 |

| CBS-QB3 | 489 | 101 | 71 |

Source: Data from Al-Zoubi et al. (2019). acs.org

Characterization of Transition States and Calculation of Activation Energies

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving enamines like this compound. The characterization of transition states (TS) is fundamental to understanding reaction mechanisms, reactivity, and selectivity. Quantum mechanical methods are employed to locate the geometry of these high-energy structures that connect reactants and products on the potential energy surface.

For reactions involving enamines, such as cycloadditions, alkylations, and aldol-type reactions, computational analysis helps in identifying the specific atoms involved in bond-making and bond-breaking processes at the transition state. For instance, in the 1,3-dipolar cycloadditions of phenyl azide (B81097) to various enamines, transition structures have been successfully located using quantum mechanical methods. nih.gov These studies reveal that the transition states can be either concerted and synchronous, concerted and highly asynchronous, or part of a stepwise mechanism involving zwitterionic intermediates. acs.org The degree of asynchronicity, which describes the unevenness of bond formation at the TS, can be quantified by comparing the lengths of the forming bonds. acs.org For example, in the reaction of an enamine with phenyl azide, the transition state bond lengths between the β-carbon of the enamine and the terminal nitrogen of the azide can be significantly different from the other forming bond, indicating a highly asynchronous process. acs.org

Once a transition state is located and verified (typically by frequency analysis showing one imaginary frequency), its energy relative to the reactants can be calculated. This energy difference is the activation energy (ΔG‡ or Eₐ), a critical parameter that governs the reaction rate. Computational studies on the reactions of enamines with nitroalkenes have calculated activation energies for the formation of cyclobutane (B1203170) intermediates. acs.org For example, for the reaction between simple preformed enamines and nitroalkenes, the calculated Gibbs free energy of activation (ΔG‡) was found to be as low as 14.9 kcal/mol in DMSO, indicating a rapid reaction at room temperature, which aligns with experimental observations. acs.org In a less polar solvent like benzene, the calculated ΔG‡ was higher at 17.6 kcal/mol. acs.org These calculations often utilize various levels of theory to ensure accuracy, and the results can highlight how factors like substrate structure and solvent polarity influence the energy barrier of a reaction. acs.org

| Reaction | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) | Source |

|---|---|---|---|---|

| Enamine + Nitroalkene | DMSO | M06-2X/6-311+G(d,p) | 14.9 | acs.org |

| Enamine + Nitroalkene | Benzene | M06-2X/6-311+G(d,p) | 17.6 | acs.org |

| s-trans-enamine (C4-up) + Nitroalkene | DMSO (single-point) | M06-2X/6-311+G(d,p) | 14.4 | acs.org |

| s-cis-enamine (C4-up) + Nitroalkene | DMSO (single-point) | M06-2X/6-311+G(d,p) | 14.3 | acs.org |

Determination of Thermodynamic Parameters for Reaction Processes

For example, the relative thermodynamic stability of different enamine isomers or enamines derived from various carbonyl compounds and amines can be computationally compared. researchgate.net Such studies have shown that for many simple systems, the enamine form is thermodynamically more stable than the corresponding imine tautomer. academie-sciences.fr The energy difference between tautomers can be significantly influenced by substituents and the solvent environment. academie-sciences.fr

| Reaction/Process | Parameter | Computational Method | Calculated Value (kcal/mol) | Source |

|---|---|---|---|---|

| Enamine + Nitroalkene Cycloaddition | ΔE | Various DFT/MP2 | -33.8 to -24.8 | acs.org |

| Enamine + Nitroalkene Cycloaddition (apolar solvent) | ΔG° | Various DFT/MP2 | -7.0 to -14.5 | acs.org |

| Enamine + Nitroalkene Cycloaddition (polar solvent) | ΔG° | Various DFT/MP2 | -5.5 to -14.0 | acs.org |

| Formation of nitrocyclobutylpyrrolidine | ΔG° | M06-2X | -5.9 | acs.org |

Modeling of Solvent Effects using Continuum Solvation Models (e.g., COSMO Methodology)

Solvent effects can dramatically influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibria. Continuum solvation models are an efficient computational approach to account for these effects by representing the solvent as a continuous medium with a specific dielectric constant (ε). wikipedia.org The Conductor-like Screening Model (COSMO) and its variants, like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), are widely used for this purpose. nih.govwikipedia.org

In these models, the solute molecule is placed in a cavity within the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. This approach is particularly important for reactions involving charged or highly polar species, which are common in enamine chemistry. For example, computational studies on enamine reactions often include a continuum model to simulate solvents like chloroform, ethanol, or dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgacs.org It has been noted that polar solvents generally promote the formation of enamines. acs.orgnih.gov

The COSMO for Realistic Solvation (COSMO-RS) method is a further refinement that combines the quantum chemical COSMO calculation with a statistical thermodynamics procedure to predict thermodynamic properties, such as solvation free energies and pKa values, in various solvents without relying on extensive parameterization for each solvent. acs.orgnih.gov This methodology has been successfully applied to predict the pKa of various organic bases, including amines, by calculating the free energies of dissociation in water. nih.gov For reactions involving amines and CO2, it has been highlighted that continuum models are essential for modeling the stabilization of ionic intermediates by the polar solvent. uregina.ca The combination of explicit solvent molecules with a continuum model (semicontinuum or cluster-continuum approach) can provide even more accurate predictions by capturing specific short-range interactions like hydrogen bonding. uregina.catandfonline.com

Application of Density Functional Theory (DFT) in Molecular Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules like this compound and its derivatives, offering a favorable balance between accuracy and computational cost. acs.org DFT methods calculate the electronic structure and energy of a system based on its electron density rather than the complex many-electron wavefunction. A wide variety of density functionals, such as B3LYP and M06-2X, are available, and the choice depends on the specific properties being investigated. acs.orgnih.gov

DFT is extensively used to:

Optimize Molecular Geometries: Determine the stable three-dimensional structures of reactants, products, and intermediates. nih.gov

Calculate Energetics: Compute reaction energies, activation barriers, and thermodynamic parameters, as discussed in previous sections. acs.orgnih.gov DFT calculations have been employed to create comprehensive databases of enamine energetics, providing insights into their stability and reactivity. acs.orgnih.gov

Analyze Electronic Properties: Investigate properties like charge distribution, dipole moments, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity. For example, the HOMO-LUMO gap can indicate chemical reactivity, and the shapes of these orbitals can predict the site of electrophilic or nucleophilic attack.

Simulate Spectroscopic Data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm structures. acs.org

In the study of enamines, DFT methods like B3LYP and M06-2X, often paired with Pople-style basis sets (e.g., 6-311+G(d,p)), have been successfully used to model reaction pathways, rationalize stereochemical outcomes, and explore tautomeric equilibria. acs.orgacademie-sciences.fracs.orgnih.gov For instance, DFT calculations have shown that for imine-enamine systems, the enamine form is often more stable, and this stability is enhanced in polar solvents. academie-sciences.fr

Utilization of Møller-Plesset Perturbation Theory (MP2) for Correlated Electron Calculations

While DFT is widely used, methods based on wavefunction theory are also employed, particularly when higher accuracy is needed or when DFT struggles to describe certain types of interactions (like dispersion forces, although modern functionals have improved in this area). Møller-Plesset perturbation theory, specifically at the second order (MP2), is a common choice for incorporating electron correlation effects beyond the mean-field approximation of the Hartree-Fock (HF) method. nih.govnih.gov

Electron correlation refers to the interaction and correlated motion of electrons. Accounting for it is crucial for accurate energy and property calculations. The MP2 method provides the simplest and most cost-effective way to include a significant portion of the correlation energy.

In studies of enamines and related systems, MP2 calculations are often used:

As a benchmark: To validate or compare results obtained from various DFT functionals. acs.org

For high-accuracy energy calculations: Often, a geometry is optimized at a less expensive level (like DFT), and then a more accurate single-point energy calculation is performed using MP2 or even more advanced methods like Coupled Cluster (CCSD(T)). This is known as a multilevel approach (e.g., SCS-MP2/6-311+G(d,p)//M06-2X/6-311+G(d,p)). nih.gov

To study systems where DFT might be less reliable: For example, in analyzing non-covalent interactions or systems with significant delocalization. nih.gov

Researchers have used both DFT (M06-2X) and MP2 methods to explore enamine formation reactions and relative stabilities, demonstrating the complementary nature of these computational tools. acs.orgnih.gov Conformational analyses of enamines and their parent imines have also been carried out using MP2 alongside DFT to provide a more complete picture of their potential energy surfaces. nih.gov

Energy Framework Analysis in Related Enamine Derivatives and Complexes

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, typically performed using software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. The results are then graphically represented as frameworks, where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction energy. iucr.orgiucr.org

This analysis provides a clear and intuitive picture of the crystal packing and the dominant forces holding the crystal together. For enamine derivatives and other organic compounds, this technique can reveal the importance of different types of interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. iucr.orgmdpi.com

| Energy Component | Calculated Value | Source |

|---|---|---|

| Electrostatic (Eelec) | -91.5 | iucr.org |

| Polarization (Epol) | -37.6 | iucr.org |

| Dispersion (Edisp) | -263.7 | iucr.org |

| Repulsion (Erep) | 155.7 | iucr.org |

| Total (Etot) | -267.1 | iucr.org |

Sophisticated Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. It works by probing the vibrational motions of chemical bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. horiba.com Raman spectroscopy provides complementary information by analyzing the light scattered from a sample. horiba.comlibretexts.org

For prop-1-en-1-amine, key vibrations include the stretching and bending of the C=C and N-H bonds. Theoretical calculations on related enamine structures show that a peak originating from the C=C stretch is a strong identifier, though it can sometimes be obscured by other vibrations. nih.gov

The primary amine (-NH₂) and the carbon-carbon double bond (C=C) of this compound give rise to characteristic absorption bands in the IR spectrum.

N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infoorgchemboulder.comlibretexts.org The presence of two peaks in this region is a hallmark of a primary amine. orgchemboulder.com

N-H Bending (Scissoring): A moderate to strong absorption arising from the scissoring deformation of the -NH₂ group is expected between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.comlibretexts.orgmsu.edu

C=C Stretching: The stretching vibration of the carbon-carbon double bond in enamines typically appears in the 1677-1650 cm⁻¹ region. nih.gov This band can sometimes overlap with the N-H bending vibration, which makes definitive assignment challenging without comparing it to other data.

C-N Stretching: The absorption for the aliphatic C-N bond stretch is generally found in the 1250–1020 cm⁻¹ range. orgchemboulder.comlibretexts.org

N-H Wagging: A broad and strong band resulting from the out-of-plane wagging of the N-H bond is characteristic of primary amines and appears in the 910-665 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| C=C Stretch | Alkene (C=C) | 1677 - 1650 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. The chemical shifts are influenced by the electron-donating character of the nitrogen atom and the electron-withdrawing nature of the double bond. NMR studies on analogous vinylamine (B613835) compounds show distinct signals for the vinyl protons and the associated alkyl groups. rsc.orgresearchgate.net

¹H NMR: The spectrum would show signals for the methyl (CH₃) protons, the olefinic protons (C=CH), and the amine (NH₂) protons. The vinyl protons would appear as multiplets in the olefinic region (typically δ 4.0-6.5 ppm), with their coupling constants providing information about their relative stereochemistry (E/Z isomerism). The CH₃ group protons would appear as a doublet further upfield. The NH₂ protons would likely appear as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature. ucl.ac.uk

¹³C NMR: The spectrum would feature three distinct carbon signals. The carbons of the C=C double bond would resonate in the downfield region typical for alkenes (δ 100-150 ppm). The carbon attached to the nitrogen (C-N) would be shifted downfield compared to a simple alkane due to the electronegativity of nitrogen. The methyl carbon (CH₃) would appear at the highest field (most shielded).

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH₃-CH= | ¹H | ~1.7 | Doublet (d) |

| CH₃-CH =CH-NH₂ | ¹H | ~4.5 - 5.5 | Multiplet (m) |

| CH₃-CH=CH -NH₂ | ¹H | ~5.5 - 6.5 | Multiplet (m) |

| -NH₂ | ¹H | Variable (e.g., 1-5) | Broad Singlet (br s) |

| C H₃-CH= | ¹³C | ~20 | - |

| CH₃-C H=CH-NH₂ | ¹³C | ~100 - 120 | - |

| CH₃-CH=C H-NH₂ | ¹³C | ~125 - 140 | - |

Mass Spectrometry (MS) for Molecular and Fragment Ion Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular weight of this compound (C₃H₇N) is 57.09 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak [M]⁺ at m/z = 57. Subsequent fragmentation would lead to smaller, stable ions. A common fragmentation pathway for primary amines is the cleavage of the carbon-carbon bond adjacent to the C-N bond (α-cleavage). docbrown.info For this compound, this would result in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable iminium cation [CH₂=NH₂]⁺ at m/z = 30. docbrown.info This fragment is often the base peak (the most intense peak) in the mass spectra of small primary amines. docbrown.info

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 57 | [CH₃CH=CHNH₂]⁺ | Molecular Ion (M⁺) |

| 56 | [M - H]⁺ | Loss of a hydrogen radical |

| 42 | [M - CH₃]⁺ | Loss of a methyl radical |

| 30 | [CH₂NH₂]⁺ | α-cleavage, loss of ethyl radical (likely base peak) |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating components from a mixture and for their identification and quantification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of small, polar molecules like short-chain amines.

Developing an HPLC method for this compound would involve optimizing several parameters to achieve good separation and detection. Since simple enamines may lack a strong chromophore for UV detection, derivatization is often employed. researchgate.netgoogle.com A common approach involves reacting the amine with a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC) or dabsyl chloride to attach a fluorescent or UV-active group, significantly enhancing detection sensitivity. researchgate.netacs.org

A typical reversed-phase HPLC (RP-HPLC) method would be the starting point for analysis.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating small to medium polarity organic molecules. researchgate.net

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with a pH modifier) is often effective. researchgate.net The gradient would be programmed to increase the organic solvent concentration over time to elute compounds with increasing hydrophobicity.

Detection: If derivatized, a UV-Vis or fluorescence detector would be used, set to the maximum absorbance/emission wavelength of the derivative.

Quantification: A calibration curve would be constructed by analyzing standards of known concentrations to allow for the quantification of this compound in unknown samples.

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | LiChrospher 100 RP-18 (or equivalent) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |

| Derivatization Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net or Dabsyl Chloride acs.org |

| Detector | Fluorescence or Diode Array Detector (DAD) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of amines and their degradation products. The use of sub-2 µm particle columns in UPLC systems allows for higher mobile phase velocities without sacrificing separation efficiency, leading to rapid and robust analyses. waters.commdpi.com

For the analysis of polar compounds like amines, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) mode is often employed. waters.com A typical UPLC method for amine analysis might utilize a BEH Amide column. waters.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, sometimes with additives like triethylamine (B128534) to improve peak shape. waters.commdpi.com Detection is commonly performed using UV-Vis spectrophotometry or, for enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS). waters.comcu.edu.eg

In the context of studying degradation products, UPLC-MS/MS is a powerful tool. For instance, in the analysis of drug degradation, UPLC can separate the parent compound from its various degradation products, which are then identified and quantified by MS/MS. cu.edu.eg This approach has been successfully used to analyze complex mixtures and identify impurities. researchgate.net

Table 1: Illustrative UPLC M_ethod Parameters for Amine Analysis

| Parameter | Value | Reference |

| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | waters.com |

| Mobile Phase A | 0.01 M Phosphate Buffer | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Triethylamine | mdpi.com |

| Flow Rate | 0.4 - 0.5 mL/min | mdpi.com |

| Detection | UV at 220 nm or MS/MS | waters.commdpi.com |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a well-established technique for the separation and analysis of volatile compounds, including many amines. The choice of column is critical for achieving good separation of these polar and often basic analytes. Specialized columns, such as the Agilent J&W CP-Volamine, are designed specifically for the analysis of volatile amines, providing excellent peak shape and resolution. researchgate.net

Flame Ionization Detection (FID) is a common and robust detector for GC analysis of organic compounds like this compound. researchgate.net For trace analysis in complex matrices, a nitrogen-phosphorus detector (NPD) can offer enhanced sensitivity for nitrogen-containing compounds. nih.gov Sample preparation may involve dissolution in a suitable solvent, with care taken to choose a diluent that does not interfere with the analytes of interest. researchgate.net

GC can be effectively used to monitor the purity of this compound and to quantify volatile impurities or degradation products. For instance, a generic GC-FID method has been validated for the quantitation of over 25 volatile amines in pharmaceutical applications, demonstrating excellent linearity, recovery, and repeatability. researchgate.net

Table 2: Typical GC C_onditions for Volatile Amine Analysis

| Parameter | Value | Reference |

| Column | Agilent J&W CP-Volamine | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Injector Temperature | 250 °C | |

| Oven Program | Initial temp. 40°C, ramp to 240°C | |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

| Detector Temperature | 280 °C |

Electrophoretic Methods for Characterizing Degradation Products

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent tool for characterizing the degradation products of amines. mdpi.comacs.org In CE, separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. acs.org

CE has been successfully employed to study the degradation of pharmaceutical compounds, allowing for the separation and monitoring of various degradation products over time. brieflands.comnih.gov For instance, in the analysis of carvedilol (B1668590) degradation, a non-aqueous CE method was able to separate the parent drug from its degradation products, including an enamine intermediate. brieflands.comsemanticscholar.org The use of a diode-array detector (DAD) can provide UV spectral information for the separated peaks, aiding in their identification. semanticscholar.org

One of the key advantages of CE is the low consumption of solvents and reagents. semanticscholar.org The technique can also be coupled with mass spectrometry (CE-MS) for definitive structural elucidation of unknown degradation products. For chiral compounds, CE offers powerful methods for separating enantiomers, which is crucial as different enantiomers can have different biological activities and degradation pathways. mdpi.com

Theoretical Spectroscopic Calculations for Experimental Validation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for interpreting and validating experimental spectroscopic data. researchgate.netresearchgate.net These computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and vibrational assignment of molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. scielo.org.zasapub.org By computing the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net These theoretical predictions can then be compared with experimental spectra to confirm the identity of a compound and to understand the nature of its electronic transitions (e.g., π→π* or n→π*). scielo.org.zaresearchgate.net The choice of basis set and functional (e.g., B3LYP) is crucial for obtaining accurate results. researchgate.net Solvation effects can also be incorporated into the calculations to better match experimental conditions. sapub.org

DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules, providing theoretical infrared (IR) and Raman spectra. researchgate.netscholaris.ca These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netajol.info By comparing the computed and experimental frequencies, a detailed understanding of the molecular vibrations can be achieved. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net The potential energy distribution (PED) analysis can be used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. scielo.org.za

Table 3: Comparison of E_xperimental and Calculated Vibrational Frequencies for a Related Amine Structure

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Reference |

| N-H Stretch | 3427, 3348 | 3630, 3496 | ajol.info |

| C-H Aromatic Stretch | 3048 | 3065 | ajol.info |

| C=C Stretch | 1665 | - | nih.gov |

| C-N Stretch | 1345 | 1327 | scielo.org.za |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. modgraph.co.ukillinois.edu This method, often used in conjunction with DFT, calculates the nuclear shielding tensors from which the chemical shifts can be derived. modgraph.co.uk By calculating the NMR chemical shifts for a proposed structure and comparing them to the experimental data, the GIAO method can provide strong evidence for the correct structural assignment. acs.org This is particularly useful for distinguishing between isomers. osti.gov Recent advancements have combined DFT-GIAO calculations with machine learning to further improve the accuracy of NMR chemical shift predictions. osti.gov While the prediction of ¹³C chemical shifts is generally very accurate, the calculation of ¹H chemical shifts, especially for labile protons like those in an amino group, can sometimes show larger deviations from experimental values. modgraph.co.uk

Role of Prop 1 En 1 Amine As an Advanced Intermediate in Organic Synthesis

Strategic Building Block for Complex Polyfunctional Molecules

The intrinsic reactivity of prop-1-en-1-amine, stemming from its amine functionality and the carbon-carbon double bond, positions it as a strategic building block in the synthesis of complex polyfunctional molecules. evitachem.comresearchgate.net Organic chemists utilize such fundamental compounds as starting materials to construct diverse and intricate molecular architectures, ranging from simple organic structures to complex natural products. scbt.com The presence of both a nucleophilic amine group and a reactive alkene allows for a variety of chemical transformations, including nucleophilic additions, alkylations, and condensation reactions. evitachem.com These reactions enable the introduction of diverse functional groups and the extension of carbon chains, facilitating the assembly of molecules with multiple reactive centers. ijrpr.com

The utility of similar amine-containing structures, such as allylamines and enamines, as versatile intermediates is well-documented. researchgate.netsolubilityofthings.com For instance, the amine group can act as a nucleophile, reacting with electrophiles to form a wide range of derivatives. evitachem.com This reactivity is crucial for constructing nitrogen-containing scaffolds, which are prevalent in many biologically active compounds and functional materials. acs.org The ability to participate in various reaction types makes this compound and related compounds indispensable tools for chemists aiming to design and execute efficient synthetic pathways toward novel and complex molecular targets. scbt.com

Key Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds

This compound and its structural isomers serve as crucial intermediates in the production of a wide range of pharmaceutical and agrochemical compounds. evitachem.comsolubilityofthings.com The allylamine (B125299) scaffold, for example, is a core component of several antifungal agents, including naftifine (B1207962) and terbinafine, which are used to treat various fungal infections. cloudsds.comwikipedia.org The synthesis of such bioactive molecules often relies on the strategic incorporation of the amine functionality, which can be pivotal for the molecule's interaction with biological targets. cloudsds.comsolubilityofthings.com

In the agrochemical sector, amine derivatives are used in the formulation of herbicides, insecticides, and fungicides. google.com The ability to modify the structure of this compound allows for the fine-tuning of the biological activity and physical properties of the final product, leading to more effective and selective crop protection agents. The synthesis of complex molecules for these applications often involves multi-step processes where intermediates like this compound provide a reliable and versatile starting point. Research has shown the successful synthesis of various biologically active compounds, such as those with potential antimalarial or anticancer properties, starting from amine precursors. acs.org

Table 1: Examples of Bioactive Compounds Synthesized from Amine Intermediates

| Compound Class | Example | Application |

|---|---|---|

| Antifungal Agents | Terbinafine | Treatment of fungal infections like athlete's foot. cloudsds.com |

| Antifungal Agents | Naftifine | Treatment of ringworm and jock itch. wikipedia.org |

| Hypotension Treatment | Metaraminol | Prevention and treatment of low blood pressure. rsc.org |

| Neurological Drugs | Rasagiline | Treatment of Parkinson's disease. rsc.org |

Precursor for the Development of Specialized Polymeric Materials and Coatings

The reactivity of this compound, particularly its ability to undergo polymerization, makes it a valuable precursor for the development of specialized polymeric materials and coatings. evitachem.com The presence of the double bond allows it to act as a monomer in polymerization reactions, leading to the formation of polyamines. evitachem.comsolubilityofthings.com These polymers can possess unique properties and find applications in various fields of materials science. ijrpr.com

For instance, polymers derived from allylamine are being explored for use as membranes in reverse osmosis. wikipedia.org The amine groups within the polymer structure can be further functionalized, allowing for the creation of materials with specific characteristics, such as ion-exchange resins used in chromatography. cloudsds.com The ability to tailor the properties of these polymers by controlling the polymerization process and subsequent modifications makes this compound and related compounds attractive for creating advanced materials with applications in coatings, adhesives, and other industrial products. atamanchemicals.com The synthesis of functional monomers is a critical step in producing molecularly imprinted polymers (MIPs), which have applications in sensor technology and separation science. rsc.org

Applications in Biochemical Assays and the Directed Modification of Biomolecules

In the realm of biochemistry and molecular biology, this compound and similar amine-containing molecules have found applications in biochemical assays and the directed modification of biomolecules. evitachem.com The amine group provides a reactive handle for labeling or modifying proteins and nucleic acids. evitachem.com This is particularly useful in the development of fluorescent probes and other tools for studying biological processes.

For example, amine functionalities can be used for the electrostatic or covalent attachment of biomolecules to surfaces, a fundamental step in the creation of microarrays for high-throughput biological analysis. liverpool.ac.uk The amine groups, being charged at neutral or acidic pH, can interact with the negatively charged phosphate (B84403) backbone of DNA. liverpool.ac.uk Furthermore, the specific reactivity of amines allows for their incorporation into more complex molecules designed to interact with specific biological targets, such as enzymes. smolecule.com This has led to their use in studying enzyme mechanisms and as building blocks for biologically active molecules. The development of FRET-based probes for monitoring ligation reactions is one such application where amine-containing compounds are crucial for the synthesis of the necessary molecular tools. rsc.org

Environmental Fate and Degradation Studies of Prop 1 En 1 Amine

Investigations into Oxidative Degradation Pathways

The oxidative degradation of amines is a significant process that influences their environmental persistence. For amines in general, oxidative degradation can be initiated by atmospheric oxidants such as hydroxyl radicals (•OH). The initial steps are believed to occur through a radical mechanism. The presence of a carbon-carbon double bond in Prop-1-en-1-amine suggests that it may be susceptible to oxidative cleavage.

General oxidative degradation of amines can lead to a variety of products, including smaller alkylamines, ammonia (B1221849), aldehydes, and carboxylic acids. In the context of this compound, oxidative pathways could potentially lead to the formation of propanal, acetaldehyde, and formaldehyde, alongside ammonia. The presence of dissolved metals can also influence the rate of oxidative degradation of amines.

A generalized scheme for the oxidative degradation of a simple amine can be illustrated as follows:

Interactive Data Table: Potential Products of Oxidative Degradation

| Reactant | Potential Oxidative Degradation Products | Notes |

|---|---|---|

| This compound | Propanal, Acetaldehyde, Formaldehyde, Ammonia, Carboxylic Acids (e.g., Propionic acid, Acetic acid, Formic acid) | Products are inferred from general amine oxidation chemistry. Specific yields and rates for this compound are not readily available. |

Analysis of Degradation Mechanisms under Specific Chemical Environments (e.g., Acidic Hydrolysis)

Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions. The mechanism involves the protonation of the double bond, which makes the β-carbon electrophilic and susceptible to nucleophilic attack by water. This is followed by a series of steps leading to the formation of a carbonyl compound and an amine.

For this compound, acidic hydrolysis is expected to yield propanal and ammonia. This reaction is generally rapid and is a key degradation pathway for enamines in aqueous environments with acidic pH.

The general mechanism for the acid-catalyzed hydrolysis of an enamine is as follows:

Protonation of the enamine at the β-carbon.

Nucleophilic attack by water on the resulting iminium ion.

Deprotonation of the oxygen.

Protonation of the nitrogen, making it a good leaving group.

Elimination of the amine (in this case, ammonia).

Deprotonation of the carbonyl oxygen to yield the final aldehyde or ketone.

Interactive Data Table: Products of Acidic Hydrolysis

| Reactant | Conditions | Primary Products | Notes |

|---|---|---|---|

| This compound | Acidic Hydrolysis (e.g., presence of H₃O⁺) | Propanal, Ammonia | This is a characteristic reaction of enamines. |

Characterization of this compound as a Decomposition Product from Related Amines

This compound has been identified as a potential product in the unimolecular decomposition of related amines, specifically propylamine (B44156). Computational studies on the decomposition reactions of cis-propylamine have shown a pathway that leads to the formation of this compound and hydrogen gas (H₂). quora.comrestek.com This indicates that in environments where propylamine is present and subject to decomposition, this compound can be formed as a transient intermediate or a final product. The formation of this compound from cis-propylamine involves the dissociation of hydrogens from the α and γ-carbons with the concurrent formation of a C=C double bond. quora.comrestek.com

Interactive Data Table: Formation from Propylamine Decomposition

| Precursor Amine | Decomposition Pathway | Products | Reference |

|---|---|---|---|

| cis-Propylamine | Unimolecular Decomposition (Pathway G) | This compound, H₂ | quora.comrestek.com |

Development of Analytical Methodologies for Monitoring Degradation Processes

The monitoring of the degradation of this compound and its degradation products would likely employ analytical techniques commonly used for the analysis of amines and carbonyl compounds. These methods are crucial for tracking the disappearance of the parent compound and the appearance of its degradation products in environmental or laboratory samples.

Gas Chromatography (GC): Coupled with a suitable detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for separating and quantifying volatile organic compounds. This compound, being a relatively small molecule, should be amenable to GC analysis. Its degradation products, such as propanal, would also be readily detectable by this method.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally labile compounds. For amines, derivatization is often employed to improve their chromatographic behavior and detection.

Mass Spectrometry (MS): When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides structural information that is invaluable for the identification of unknown degradation products.

Interactive Data Table: Analytical Methodologies

| Analytical Technique | Applicability for this compound and its Degradation Products | Notes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the separation and identification of volatile compounds like this compound, propanal, and other small aldehydes. | Provides both quantitative data and structural information. |

| High-Performance Liquid Chromatography (HPLC) | Can be used for the analysis of the parent compound and its degradation products, potentially with derivatization to enhance detection. | Useful for less volatile products or for analysis in aqueous matrices. |

| Ion Chromatography | Can be employed for the quantification of inorganic products such as ammonium (B1175870) ions resulting from hydrolysis. | Specific for ionic species. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Prop-1-en-1-amine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : this compound (allylamine) is commonly synthesized via the Hofmann rearrangement of acrylamide derivatives or catalytic amination of allyl halides. Optimization involves adjusting parameters such as temperature (e.g., 40–80°C for catalytic amination), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., palladium or nickel complexes). Design of Experiments (DoE) can systematically evaluate interactions between variables. Purification via fractional distillation or chromatography ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify N-H stretching (~3350 cm⁻¹) and C=C stretching (~1640 cm⁻¹) bands. Compare with Coblentz Society reference data .

- NMR : ¹H NMR shows vinyl protons (δ 5.2–5.8 ppm) and amine protons (δ 1.5–2.5 ppm). ¹³C NMR confirms sp² carbons (~115–130 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 57 (C₃H₇N⁺). Cross-validate with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is toxic and flammable. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Monitor airborne concentrations (OSHA PEL: 2 ppm). Emergency procedures should include neutralization with dilute acetic acid for spills. Risk assessments should follow frameworks like EMA’s nitrosamine guidelines, adapted for amine reactivity .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects are modeled using Polarizable Continuum Models (PCM). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How should researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) to refine crystal structures, checking for twinning or disorder. Compare unit cell parameters with Cambridge Structural Database entries. For conflicting H-bonding patterns, apply graph-set analysis to categorize motifs (e.g., rings, chains) and cross-reference with Etter’s rules for supramolecular assemblies .

Q. What strategies enable the analysis of hydrogen bonding networks in this compound-containing co-crystals?

- Methodological Answer : Combine X-ray diffraction (single-crystal) with Hirshfeld surface analysis to quantify intermolecular interactions. For dynamic behavior, use variable-temperature NMR or molecular dynamics simulations (e.g., GROMACS). Compare results with IR temperature studies to assess H-bond stability .

Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s IR spectra be systematically addressed?

- Methodological Answer : Re-measure spectra under controlled conditions (e.g., gas-phase vs. solvent). Use high-resolution FTIR with calibration against NIST standards. Discrepancies may arise from tautomerism; computational IR simulations (e.g., ORCA) can identify dominant conformers .

Q. What experimental controls ensure reproducibility in this compound polymerization studies?

- Methodological Answer : Standardize initiator concentrations (e.g., radical initiators like AIBN) and degassing protocols. Monitor molecular weight distributions via GPC with triple-detection. Report detailed kinetic data (e.g., Arrhenius plots) and raw NMR/FTIR files in supplementary materials .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.